
2,3,4,5-Tetramethyl-6-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetramethyl-6-nitrophenol is an organic compound characterized by a phenolic structure with four methyl groups and a nitro group attached to the benzene ring
准备方法
The synthesis of 2,3,4,5-Tetramethyl-6-nitrophenol typically involves nitration of a precursor compound. One common method is the nitration of 2,3,4,5-tetramethylphenol using nitric acid under controlled conditions. The reaction is usually carried out in a mixture of sulfuric acid and nitric acid at low temperatures to ensure selective nitration at the desired position on the aromatic ring . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to maximize yield and purity.
化学反应分析
2,3,4,5-Tetramethyl-6-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various alkylating or acylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2,3,4,5-Tetramethyl-6-nitrophenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2,3,4,5-Tetramethyl-6-nitrophenol involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
相似化合物的比较
2,3,4,5-Tetramethyl-6-nitrophenol can be compared with other nitrophenols and methylated phenols. Similar compounds include:
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.
4-Nitrophenol: Commonly used in the synthesis of pharmaceuticals and as a pH indicator.
2,4,6-Trimethylphenol: Used in the production of antioxidants and as a chemical intermediate.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
属性
CAS 编号 |
62622-63-3 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC 名称 |
2,3,4,5-tetramethyl-6-nitrophenol |
InChI |
InChI=1S/C10H13NO3/c1-5-6(2)8(4)10(12)9(7(5)3)11(13)14/h12H,1-4H3 |
InChI 键 |
SVKYVXSVUZDQAI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C)[N+](=O)[O-])O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


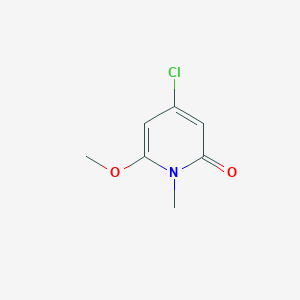


![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
![4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile](/img/structure/B14515821.png)
![N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14515825.png)
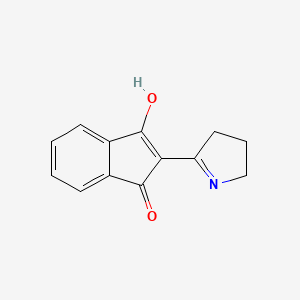
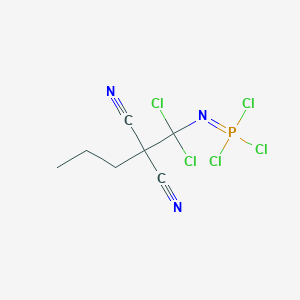
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
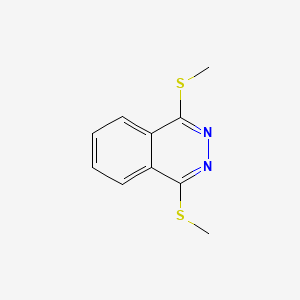
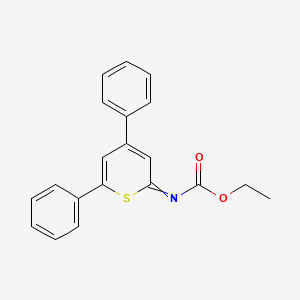
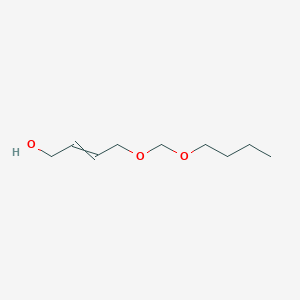
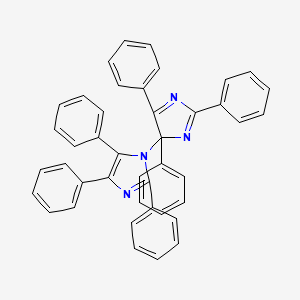
![3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one](/img/structure/B14515861.png)
